![molecular formula C20H14BrN3O3 B3861653 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate CAS No. 5533-13-1](/img/structure/B3861653.png)
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
Overview
Description
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate, also known as PCCP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. PCCP is a member of the hydrazide-hydrazone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is not fully understood. However, it is believed that 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has also been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been found to inhibit the growth of several types of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate in lab experiments is its low toxicity. 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been shown to be relatively non-toxic to normal cells, making it a potential candidate for the development of new drugs. However, one of the limitations of using 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate for use in experiments.
Future Directions
There are several future directions for research on 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate. One area of research is the development of new drugs based on 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate. 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been shown to exhibit potent anti-inflammatory and anticancer activities, making it a potential candidate for the development of new drugs for the treatment of these diseases. Another area of research is the elucidation of the mechanism of action of 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate. Further studies are needed to fully understand how 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate exerts its biological activities. Finally, more studies are needed to evaluate the safety and efficacy of 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate in vivo.
Scientific Research Applications
4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been extensively studied for its biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and antimicrobial activities. 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-16-8-6-15(7-9-16)20(26)27-17-10-4-14(5-11-17)13-23-24-19(25)18-3-1-2-12-22-18/h1-13H,(H,24,25)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBRSSPXDUELH-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416482 | |
Record name | AC1NSHZY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-13-1 | |
Record name | AC1NSHZY | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.